Product packaging for 2-(2-Bromophenyl)-2-phenylethan-1-ol(Cat. No.:)

2-(2-Bromophenyl)-2-phenylethan-1-ol

Cat. No.: B11846051
M. Wt: 277.16 g/mol
InChI Key: ZUZGTFFTHQPHIC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Diarylethanols and Chiral Alcohol Chemistry

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of great interest in organic chemistry. youtube.comyoutube.com The presence of a halogen atom can significantly alter the physical and chemical properties of a molecule, influencing its reactivity and potential applications. youtube.com In the case of 2-(2-Bromophenyl)-2-phenylethan-1-ol, the bromine atom on the phenyl ring provides a handle for further chemical transformations, such as cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

The field of chiral alcohol chemistry is focused on the synthesis and application of alcohols that are chiral, meaning they are non-superimposable on their mirror images. youtube.com Such compounds are of immense importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. The hydroxyl group in this compound is attached to a stereocenter, making it a chiral alcohol. The synthesis of specific enantiomers (one of the two mirror-image forms) of such alcohols is a key challenge and a major area of research in asymmetric synthesis. youtube.com

Significance of the 2,2-Diarylethan-1-ol Framework in Advanced Synthetic Design

The 2,2-diarylethan-1-ol framework is a privileged structural motif found in a variety of biologically active molecules and pharmaceutical agents. The presence of two aryl groups on the same carbon atom imparts specific conformational properties and can lead to enhanced interactions with biological targets.

The synthesis of chiral 2,2-diarylethan-1-ols is often achieved through the asymmetric reduction of the corresponding prochiral ketones. researchgate.netnih.gov This can be accomplished using various catalytic systems, including those based on transition metals like ruthenium and iridium, often in combination with chiral ligands. nih.gov Biocatalytic methods, employing enzymes such as carbonyl reductases, also offer a green and highly selective alternative for producing enantiomerically pure diarylethanols. researchgate.netresearchgate.net

The this compound molecule serves as a versatile precursor. The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the brominated phenyl ring allows for the introduction of diverse substituents through reactions like the Suzuki or Sonogashira couplings. beilstein-journals.org This modularity makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrO B11846051 2-(2-Bromophenyl)-2-phenylethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-(2-bromophenyl)-2-phenylethanol

InChI

InChI=1S/C14H13BrO/c15-14-9-5-4-8-12(14)13(10-16)11-6-2-1-3-7-11/h1-9,13,16H,10H2

InChI Key

ZUZGTFFTHQPHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)C2=CC=CC=C2Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2 2 Bromophenyl 2 Phenylethan 1 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.orgchemicalforums.com For 2-(2-Bromophenyl)-2-phenylethan-1-ol, several logical disconnections can be proposed to identify key precursors.

The most apparent disconnections are at the carbon-carbon bonds forming the core structure and the carbon-oxygen bond of the alcohol.

C-O Bond Disconnection (Functional Group Interconversion - FGI): This is a primary retrosynthetic step that transforms the target alcohol into its corresponding ketonic precursor. This approach points to 2-(2-bromophenyl)-1-phenylethan-1-one as a key intermediate. The forward reaction would be the reduction of this ketone. researchgate.net

C-C Bond Disconnections:

Disconnection 'a' : Breaking the bond between the ethanolic carbon and the 2-bromophenyl group suggests a nucleophilic attack by a (2-bromophenyl)metal species on an electrophilic two-carbon synthon bearing the phenyl group. This leads to precursors such as (2-bromophenyl)magnesium bromide (a Grignard reagent) and phenylacetaldehyde .

Disconnection 'b' : Alternatively, disconnecting the bond to the unsubstituted phenyl group points to a reaction between a phenylmetal species and a bromo-substituted aldehyde. The precursors for this route would be phenylmagnesium bromide and 2-(2-bromophenyl)acetaldehyde .

These analyses lead to a set of key precursors that form the basis of the synthetic strategies discussed below.

Retrosynthetic PathwayKey PrecursorsCorresponding Forward Reaction
FGI (C-O Disconnection) 2-(2-bromophenyl)-1-phenylethan-1-oneKetone Reduction
C-C Disconnection 'a' (2-Bromophenyl)magnesium bromide, PhenylacetaldehydeGrignard Reaction
C-C Disconnection 'b' Phenylmagnesium bromide, 2-(2-Bromophenyl)acetaldehydeGrignard Reaction

Conventional Synthetic Approaches

Conventional methods provide reliable and well-documented pathways to synthesize this compound, typically as a racemic mixture.

Grignard Reagent Mediated Carbon-Carbon Bond Formation for Alcohol Synthesis

The Grignard reaction is a cornerstone of C-C bond formation, allowing for the synthesis of alcohols from carbonyl compounds and organomagnesium halides. libretexts.org The reaction involves the nucleophilic addition of a carbanionic carbon from the Grignard reagent to the electrophilic carbonyl carbon. libretexts.org

To synthesize the target molecule, two primary Grignard routes are viable:

Route A: The reaction of (2-bromophenyl)magnesium bromide with phenylacetaldehyde . The Grignard reagent is prepared by reacting 2-bromobromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Route B: The reaction of phenylmagnesium bromide with 2-(2-bromophenyl)acetaldehyde . Phenylmagnesium bromide is commercially available or can be readily prepared from bromobenzene (B47551) and magnesium. wikipedia.org

In both routes, the initial reaction forms a magnesium alkoxide salt. Subsequent workup with an aqueous acid (e.g., H₃O⁺) protonates the alkoxide to yield the final alcohol, this compound. youtube.com A common challenge in Grignard reactions is the formation of coupling byproducts, such as biphenyl, which can arise from the reaction between the Grignard reagent and any unreacted aryl halide. libretexts.org

Reduction of Ketonic Precursors: Stereochemical Considerations and Enantiocontrol

A highly effective route to this compound involves the reduction of the corresponding ketone, 2-(2-bromophenyl)-1-phenylethan-1-one sigmaaldrich.com. This ketone can be synthesized via methods like the Friedel-Crafts acylation or palladium-catalyzed α-arylation of acetophenone (B1666503).

The reduction of the prochiral ketone introduces a new stereocenter.

Non-selective Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will produce a racemic mixture of the (R)- and (S)-enantiomers of the alcohol.

Stereoselective Reduction: Achieving enantiocontrol requires the use of chiral reducing agents or catalysts. Ketoreductases (KREDs), a class of enzymes, are highly effective for the asymmetric reduction of ketones, often providing high yields and excellent enantiomeric excess (ee). mdpi.com Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to direct the borane (B79455) reduction with high enantioselectivity. mdpi.com The predictable stereochemistry of the CBS reduction allows for the targeted synthesis of either the (R) or (S) enantiomer by selecting the appropriate catalyst configuration. mdpi.com

The following table summarizes results for the asymmetric reduction of analogous aromatic ketones, demonstrating the potential of these methods for synthesizing enantiopure this compound.

SubstrateCatalyst/MethodYield (%)Enantiomeric Excess (ee) (%)Product Configuration
AcetophenoneBorane/N-Squaryl Proline Ligand-93R
ω-BromoacetophenoneBorane/Bis-squaramidoacid Ligand-64.2-
AcetophenoneOxazaborolidinone from L-amino acidHigh76R
AcetophenoneChiral Lactam Alcohol 2 / BH₃-THF9295S

Data sourced from analogous reactions reported in the literature. researchgate.netmdpi.com

Classical Bromination and Arylation Strategies for Halogenated Phenylethanols

The synthesis of the necessary halogenated and arylated precursors can be achieved through classical electrophilic aromatic substitution and cross-coupling reactions.

Bromination: Introducing the bromine atom onto the phenyl ring can be accomplished by electrophilic bromination. Direct bromination of 2-phenylethanol (B73330) could be attempted, but controlling regioselectivity to favor the ortho product over the para product can be difficult. A more controlled approach involves the bromination of a precursor ketone, such as acetophenone. Using reagents like pyridine (B92270) hydrobromide perbromide in acetic acid can achieve α-bromination of acetophenone derivatives. rsc.org

Arylation: The introduction of the second aryl group is often best accomplished using modern cross-coupling reactions. The palladium-catalyzed α-arylation of ketones is a powerful method for forming the C-C bond between the carbonyl α-carbon and an aryl group. For instance, reacting the enolate of 2-bromoacetophenone (B140003) with phenyl boronic acid (Suzuki coupling) or reacting the enolate of acetophenone with 1-bromo-2-iodobenzene (B155775) (Buchwald-Hartwig amination analogue for ketones) could yield the key precursor 2-(2-bromophenyl)-1-phenylethan-1-one.

Asymmetric Synthesis of Enantiopure this compound

Producing a single enantiomer of the target alcohol is crucial for applications in pharmaceuticals and materials science. This requires asymmetric synthesis strategies.

Chiral Auxiliaries and Ligand-Controlled Diastereoselective/Enantioselective Methods

Asymmetric synthesis relies on introducing chirality through either temporary or catalytic means to control the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a new stereocenter. mdpi.com For example, an achiral acetate (B1210297) synthon could be attached to a chiral alcohol (acting as the auxiliary). Subsequent enolization and alkylation with 2-bromobenzyl bromide would proceed diastereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary would release the enantiomerically enriched product. Evans oxazolidinones are a well-known class of auxiliaries that provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. mdpi.com

Ligand-Controlled Methods: This approach uses a chiral ligand to coordinate to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. As discussed in section 2.2.2, the CBS reduction is a prime example of a ligand-controlled enantioselective method. mdpi.com More advanced strategies, such as the asymmetric ring-opening/cross-metathesis (AROCM) of di-oxygenated cyclobutenes using a chiral ruthenium catalyst, can produce highly functionalized 1,2-anti diols with excellent enantioselectivity (89–99% ee), offering a modern pathway to chiral diol fragments. nih.gov While not a direct synthesis of the target, this highlights the power of ligand-controlled catalysis in creating vicinal diol stereocenters.

Biocatalytic Approaches to Chiral Secondary Alcohols

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure alcohols. The asymmetric reduction of prochiral ketones is a particularly attractive method, offering high enantioselectivity under mild reaction conditions. sigmaaldrich.com While direct biocatalytic routes to this compound are not extensively documented, the principles established for the reduction of related ketones provide a clear pathway. The logical precursor to the target alcohol is 2-(2-bromophenyl)-1-phenylethanone.

The enzymatic reduction of prochiral ketones is often accomplished using alcohol dehydrogenases (ADHs), which are dependent on cofactors like NADH or NADPH. nih.gov Whole-cell biocatalysis is frequently employed to circumvent the need for costly cofactor isolation and regeneration, as the cellular machinery handles this internally. mdpi.com

A study on the asymmetric reduction of 2-haloacetophenones using mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) demonstrates the feasibility of this approach for structurally similar substrates. organic-chemistry.org For instance, the ΔP84/A85G TeSADH mutant successfully reduced various 2-haloacetophenones to their corresponding (S)-2-halo-1-arylethanols with high enantiopurity. organic-chemistry.org Conversely, the P84S/A85G mutant could produce (R)-alcohols for certain substituted acetophenones. organic-chemistry.org This highlights the potential for enzyme engineering to control the stereochemical outcome of the reduction of 2-(2-bromophenyl)-1-phenylethanone.

Another example involves the use of immobilized Rhodotorula glutinis cells for the asymmetric reduction of acetophenone and its analogues, yielding the corresponding (S)-alcohols with over 99% enantiomeric excess (ee). nih.gov The operational stability of the immobilized cells, which could be reused up to 15 times, underscores the industrial applicability of such biocatalytic systems. nih.gov

The following table summarizes the biocatalytic reduction of ketones structurally related to 2-(2-bromophenyl)-1-phenylethanone, illustrating the potential of this methodology.

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
2-Chloro-4′-chloroacetophenoneP84S/A85G TeSADH mutant(R)>99% organic-chemistry.org
2-Bromo-4′-chloroacetophenoneP84S/A85G TeSADH mutant(R)>99% organic-chemistry.org
2-Chloro-4′-fluoroacetophenoneP84S/A85G TeSADH mutant(S)>99% organic-chemistry.org
AcetophenoneImmobilized Rhodotorula glutinis(S)>99% nih.gov

These findings suggest that a screening of various microorganisms or isolated enzymes, potentially coupled with protein engineering, could lead to a highly efficient and enantioselective synthesis of either (R)- or (S)-2-(2-bromophenyl)-2-phenylethan-1-ol from its corresponding ketone.

Kinetic Resolution Strategies for Racemic Mixtures

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. Enzymatic kinetic resolution, particularly using lipases, is a popular choice due to the high enantioselectivity and operational simplicity of these enzymes. biosynth.com

For a racemic mixture of this compound, lipase-catalyzed acylation is a promising strategy. In this process, one enantiomer is selectively acylated by an acyl donor, such as vinyl acetate, allowing for the subsequent separation of the unreacted alcohol and the newly formed ester.

The kinetic resolution of (R,S)-1-phenylethanol, a structurally similar secondary alcohol, has been extensively studied. For example, using Novozyme 435, an immobilized form of Candida antarctica lipase (B570770) B, researchers optimized the reaction parameters to achieve 100% ee for the remaining substrate. The optimized conditions involved a substrate concentration of 240 mM, a biocatalyst loading of 11 mg/mL, and a reaction time of 75 minutes at 42°C.

Similarly, the kinetic resolution of (±)-1-(2-furyl)ethanol was successfully achieved using Novozym 435 with vinyl acetate as the acyl donor. This process yielded the substrate with an 89% ee at 47% conversion after 2 hours. The study also elucidated the reaction mechanism as an ordered bi-bi mechanism with dead-end ester inhibition.

The table below presents data from the kinetic resolution of secondary alcohols analogous to this compound, showcasing the effectiveness of lipase-catalyzed methods.

SubstrateLipaseAcyl DonorEnantiomeric Excess (ee) of SubstrateConversionReference
(R,S)-1-PhenylethanolNovozyme 435Vinyl Acetate100%~50%
(R,S)-1-(2-Furyl)ethanolNovozyme 435Vinyl Acetate89%47%
Racemic 1,2-diolsPseudomonas cepacia lipaseVinyl Acetate>95%~50%

Given the success of lipase-catalyzed kinetic resolution for a variety of secondary alcohols, it is highly probable that a similar strategy could be effectively applied to resolve racemic this compound, enabling the isolation of one or both enantiomers in high optical purity.

Modern Catalytic Approaches to this compound and Related Structures

Modern catalytic methods offer powerful alternatives to classical synthetic routes, often providing higher efficiency and enantioselectivity. For the synthesis of chiral diaryl alcohols like this compound, catalytic asymmetric synthesis is at the forefront of chemical research.

One notable approach is the catalytic asymmetric addition of organometallic reagents to aldehydes. A practical one-pot synthesis of enantioenriched diarylmethanols has been developed starting from aryl bromides. sigmaaldrich.com This method involves a lithium-bromide exchange, followed by salt metathesis with a zinc salt to generate an organozinc reagent. The in-situ generated organozinc species then adds to an aldehyde in the presence of a chiral amino alcohol catalyst. sigmaaldrich.com This strategy could be envisioned for the synthesis of this compound by the addition of a 2-bromophenylzinc reagent to benzaldehyde, or a phenylzinc reagent to 2-bromobenzaldehyde.

Another advanced method is the palladium-catalyzed asymmetric hydrosilylation of arylacetylenes, which has been used to synthesize 1-aryl-1,2-ethanediols with high enantiomeric purity. biosynth.com While this produces a diol, the underlying principles of creating a chiral benzylic alcohol through asymmetric catalysis are relevant.

Recent advancements in catalytic asymmetric synthesis have been summarized in a comprehensive review, highlighting the roles of transition metals, organocatalysis, photocatalysis, and biocatalysis. For instance, chiral Brønsted acids have been used to catalyze asymmetric reactions, and chiral N-heterocyclic carbenes (NHCs) have been employed in a variety of enantioselective transformations. These modern catalytic systems provide a broad toolkit that could be adapted for the asymmetric synthesis of this compound.

The following table outlines some modern catalytic approaches for the synthesis of chiral alcohols with structural similarities to the target compound.

Reaction TypeCatalyst SystemSubstratesEnantiomeric Excess (ee)Reference
Asymmetric ArylationArZnBu / Chiral Amino AlcoholAryl Bromides and Aldehydes>90% sigmaaldrich.com
Asymmetric HydrosilylationPalladium / Chiral MonophosphineArylacetylenes94-98% biosynth.com
Asymmetric Ketone Reduction[{RuCl₂(p-cymene)}₂] / Chiral LigandAcetophenone Derivativesup to 99%

These modern catalytic methods, with their high levels of enantiocontrol and functional group tolerance, represent the cutting edge of chiral alcohol synthesis and offer promising avenues for the efficient and selective production of enantiomerically pure this compound.

Investigation of Chemical Reactivity and Mechanistic Pathways of 2 2 Bromophenyl 2 Phenylethan 1 Ol

Oxidative Transformations of the Secondary Alcohol Moiety

The secondary alcohol group in 2-(2-bromophenyl)-2-phenylethan-1-ol is susceptible to oxidation to form the corresponding ketone, 2-(2-bromophenyl)-2-phenylethanone. The choice of oxidizing agent is crucial to ensure the selective oxidation of the alcohol without affecting other functional groups in the molecule.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder oxidants.

Chromium-Based Reagents: Reagents such as chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC) are effective for the oxidation of secondary alcohols. For instance, the oxidation of a similar compound, (R)-(-)-2-bromo-1-phenylethanol, can be achieved using these reagents to yield the corresponding ketone.

Other Oxidizing Agents: Milder and more selective oxidizing agents can also be employed. These include Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) and Dess-Martin periodinane (DMP), which are known for their high yields and compatibility with a wide range of functional groups.

The general reaction for the oxidation of the secondary alcohol moiety is depicted below:

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom bearing the phenyl group and the bromophenyl group is a benzylic position. This position is activated towards nucleophilic substitution reactions due to the ability of the adjacent phenyl ring to stabilize carbocation intermediates or transition states. youtube.comyoutube.com Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an Sₙ1 or Sₙ2 mechanism. youtube.comkhanacademy.org

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an Sₙ1 mechanism. youtube.com This involves the formation of a resonance-stabilized benzylic carbocation as an intermediate. youtube.com The stability of this carbocation is enhanced by the delocalization of the positive charge over the phenyl ring. youtube.com

Sₙ2 Mechanism: With a strong nucleophile and a polar aprotic solvent, an Sₙ2 mechanism may be favored. youtube.com This is a concerted, single-step process where the nucleophile attacks the benzylic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. youtube.com

The reactivity at the benzylic position allows for the introduction of a variety of nucleophiles, such as halides, alkoxides, and amines, leading to a diverse range of substituted products.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring offers a site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new C-C bonds.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net This reaction is widely used for the synthesis of biaryl compounds. nih.gov The catalytic activity can be influenced by the choice of ligands and reaction conditions. nih.gov The general scheme for the Suzuki coupling of this compound is shown below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃2-(2-Arylphenyl)-2-phenylethan-1-ol

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is highly efficient for the synthesis of aryl-substituted alkynes. researchgate.net

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
This compoundTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃N2-(2-(Alkynyl)phenyl)-2-phenylethan-1-ol

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656). researchgate.netu-szeged.husctunisie.org This reaction leads to the formation of a new C-C bond at the vinylic position of the alkene. nih.gov The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst and reaction conditions. nih.gov

Reactant 1Reactant 2CatalystBaseProduct
This compoundAlkene (e.g., Styrene)Pd(OAc)₂Et₃N2-(2-(Alkenyl)phenyl)-2-phenylethan-1-ol

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, the hydroxyl group can act as a directing metalation group (DMG). organic-chemistry.org The DMG coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the position ortho to the hydroxyl-bearing side chain. organic-chemistry.org

The general process is as follows:

Deprotonation of the hydroxyl group with a strong base.

Interaction of the resulting alkoxide with an organolithium reagent, directing lithiation to the ortho position.

Quenching of the aryllithium intermediate with an electrophile (E⁺).

This methodology allows for the synthesis of highly substituted aromatic compounds with precise control over the regiochemistry.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.orgucla.edu The aryl bromide in this compound can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edu This reaction generates a new aryllithium intermediate where the bromine atom is replaced by lithium. wikipedia.org

This newly formed organolithium compound is a potent nucleophile and can react with a wide range of electrophiles, providing another route to functionalize the aromatic ring at the position originally occupied by the bromine atom. This method is particularly useful when the desired functional group cannot be introduced via cross-coupling reactions. The reaction must be carried out at low temperatures to prevent unwanted side reactions of the highly reactive organolithium species. tcnj.edu

Rearrangement Pathways Involving the Phenylethanol Scaffold

The 1,2-diarylethanol scaffold of this compound can potentially undergo rearrangement reactions under certain conditions, particularly in the presence of strong acids. Acid-catalyzed dehydration of the alcohol can lead to the formation of a benzylic carbocation. This carbocation can then undergo a 1,2-hydride or a 1,2-aryl shift to form a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene.

For instance, the reaction of phenol (B47542) with styrene in an acidic medium proceeds through the formation of a phenylethyl cation, which can then rearrange. electronicsandbooks.com While not a direct rearrangement of the title compound, it illustrates the potential for such transformations within the phenylethanol framework. Additionally, under certain catalytic conditions, rearrangements such as the α-ketol rearrangement can occur in related polycyclic natural products containing a tertiary alcohol. acs.org While specific studies on the rearrangement of this compound are not prevalent, the general principles of carbocation chemistry suggest that such pathways are plausible and could lead to the formation of isomeric products.

Stereochemical Evolution and Configurational Stability under Reaction Conditions

There is currently a lack of specific research data on the stereochemical evolution and configurational stability of this compound under various reaction conditions. The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as two enantiomers. The stability of these enantiomers against racemization under different pH, temperature, and solvent conditions has not been reported.

To understand its stereochemical behavior, studies would need to be conducted to determine the rotational barrier around the C-C bond connecting the two phenyl rings and the chiral carbon. This would provide insight into whether atropisomerism is a factor in its stereochemistry. Furthermore, subjecting the individual enantiomers to various reaction conditions (e.g., acidic, basic, thermal) and monitoring the enantiomeric excess over time would be required to assess their configurational stability.

Data on the stereochemical stability of related chiral alcohols suggests that stability can be influenced by factors such as the nature of substituents on the aromatic rings and the reaction medium. However, without direct experimental evidence for this compound, any discussion remains speculative.

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Insights into Reaction Mechanisms and Selectivity

A thorough search of scientific literature reveals a significant gap in computational and theoretical studies focused specifically on the reaction mechanisms and selectivity of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the origins of selectivity in organic reactions, it does not appear to have been applied to this particular molecule in published research.

Theoretical investigations could provide valuable insights into several aspects of its reactivity:

Reaction Energetics: Calculating the energy profiles for potential reactions, such as dehydration, oxidation, or substitution reactions, would help predict the most favorable reaction pathways.

Transition State Analysis: Identifying the structures and energies of transition states would be crucial for understanding the kinetics and mechanism of its transformations. For instance, in a potential dehydration reaction, computational studies could distinguish between an E1 or E2 mechanism.

Stereoselectivity: For reactions where new stereocenters are formed, or in reactions of a single enantiomer, computational modeling could predict and explain the observed stereochemical outcomes. This would involve calculating the energies of diastereomeric transition states.

Role of the Bromine Substituent: Theoretical calculations could quantify the electronic and steric effects of the ortho-bromine substituent on the reactivity of the phenyl ring and the adjacent chiral center.

Hypothetical Computational Study Parameters:

To illustrate the type of data that would be generated in such a study, the table below presents a hypothetical set of calculated parameters for a generic reaction of this compound. It is crucial to note that this data is purely illustrative and not based on actual published research.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Dehydration (E1)DFT (B3LYP)6-31G(d)Data not availableData not available
Dehydration (E2)DFT (B3LYP)6-31G(d)Data not availableData not available
Oxidation to KetoneCCSD(T)cc-pVTZData not availableData not available

This table is for illustrative purposes only. No published computational data for these specific reactions of this compound is currently available.

Without dedicated computational studies, a deep, quantitative understanding of the reaction mechanisms and selectivity of this compound remains an open area for future research.

Theoretical and Computational Investigations of 2 2 Bromophenyl 2 Phenylethan 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-(2-Bromophenyl)-2-phenylethan-1-ol. These studies provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

DFT calculations can also be employed to determine various quantum chemical parameters. These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Quantum Chemical Parameters for Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Phenylethanol (B73330)-6.5-0.56.0
2-Bromophenol-6.2-1.25.0

This data is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. fraserlab.com By simulating the motion of atoms and molecules, MD can reveal the preferred spatial arrangements (conformations) of the compound. nih.govuw.edu

These simulations are particularly useful for understanding how the molecule interacts with itself and with solvent molecules. For instance, in a solution, the phenyl and bromophenyl groups will have specific orientations and interactions that can be mapped out. The stability of different conformations is often assessed by analyzing the simulation trajectories to identify the most populated and energetically favorable states. nih.gov This analysis can provide insights into the flexibility of the molecule and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its behavior in a condensed phase. nih.gov

Transition State Analysis for Reaction Pathways and Selectivity

Transition state analysis is a critical computational method for elucidating the mechanisms of chemical reactions involving this compound. By identifying and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can understand the energetic barriers and predict the feasibility of a particular reaction pathway.

This type of analysis is crucial for predicting reaction outcomes and selectivity. For example, in an elimination reaction, transition state calculations can help determine whether the reaction will favor the formation of one isomer over another. The geometry and energy of the transition state provide detailed information about the bond-breaking and bond-forming processes, offering a molecular-level understanding of the reaction dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com These predictions are based on the magnetic shielding environment of each nucleus in the molecule's calculated equilibrium geometry. While there is no specific predicted spectrum for this compound readily available, data for related compounds like 1-phenylethanol (B42297) exists. hmdb.carsc.orgrsc.org

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the absorption bands observed in an experimental IR spectrum. libretexts.orgnih.gov For an alcohol like this compound, characteristic peaks for the O-H and C-O stretching vibrations would be expected. libretexts.org The predicted IR spectrum can aid in the identification and characterization of the compound. chemicalbook.comnist.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Theoretical calculations can predict the wavelengths of maximum absorption (λmax) by calculating the energy difference between the ground and excited electronic states. For this compound, the presence of the phenyl and bromophenyl chromophores would lead to characteristic absorptions in the UV region.

Table 2: Predicted Spectroscopic Data for Related Compounds

SpectroscopyCompoundKey Predicted Peaks/Signals
¹H NMR1-Phenylethanolδ 1.50 (d, 3H), 4.90 (q, 1H), 7.25-7.40 (m, 5H) ppm rsc.org
¹³C NMR1-Phenylethanolδ 25.1, 70.4, 125.4, 127.5, 128.5, 145.8 ppm rsc.org
IR2-Phenylethanol~3300-3400 cm⁻¹ (O-H stretch, H-bonded), ~1050 cm⁻¹ (C-O stretch) libretexts.org

This data is for related compounds and serves as an example of the types of predictions that can be made.

Applications of 2 2 Bromophenyl 2 Phenylethan 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(2-Bromophenyl)-2-phenylethan-1-ol as a precursor stems from the reactivity of its distinct functional groups: the hydroxyl (-OH) group and the carbon-bromine (C-Br) bond on the phenyl ring. The hydroxyl group can undergo a variety of transformations, including oxidation to the corresponding ketone, 2-(2-bromophenyl)-2-phenylacetophenone. This conversion is a fundamental reaction in organic synthesis, transforming the alcohol into a carbonyl group while preserving the bromine atom for subsequent reactions .

Furthermore, the bromo-phenyl moiety is primed for participation in numerous palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, are cornerstones of modern synthesis, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at the site of the bromine atom. This capability enables the integration of the 2-phenyl-2-hydroxyethyl backbone into larger, more elaborate molecular frameworks.

An example illustrating the incorporation of a similar structural core into a complex molecule is the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol mdpi.com. Although this synthesis starts from the related ketone, 2-bromo-1-phenylethanone, it culminates in a reduction step to form the secondary alcohol, demonstrating how this ethan-1-ol motif is a key feature of the final complex structure mdpi.comresearchgate.net.

Role in Chiral Synthesis and Stereoselective Transformations

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This inherent chirality makes it a valuable component in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.

The enantioselective synthesis of related chiral alcohols is well-documented. For instance, (S)-2-bromo-1-phenylethanol can be produced with high enantiomeric excess (up to 99% ee) through the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003) . This reduction can be achieved using biocatalytic methods with various microorganisms or through chemical catalysis, such as with a spiroaminoborate catalyst and borane (B79455) dimethylsulfide (BH3•DMS) .

By analogy, enantiomerically pure forms of this compound can be synthesized via the stereoselective reduction of its corresponding ketone. Utilizing a single enantiomer of this alcohol as a starting material allows for the transfer of chirality, enabling the stereoselective synthesis of complex chiral products. The stereochemical outcome of subsequent reactions can be controlled, which is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules pitt.edu.

Derivatization for Novel Chemical Entities, including Heterocyclic Compounds

The functional groups of this compound serve as handles for derivatization, allowing for the synthesis of novel chemical entities with diverse properties. A significant application is in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and materials.

A pertinent example is the synthesis of novel racemic secondary heterocyclic alcohols. A multi-step synthesis has been developed to produce (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol (Compound 12 ) mdpi.comresearchgate.net. The process begins with the S-alkylation of a triazole-thiol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone to the final alcohol product. This pathway highlights how the 1-phenylethan-1-ol structure can be appended to a complex heterocyclic system.

The key steps in the synthesis leading to a related heterocyclic alcohol are outlined below:

StepReactantsReagents/ConditionsProductYieldReference
14-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10 ), 2-Bromo-1-phenylethanoneCesium Carbonate, DMF, 24h2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (11 )Not specified mdpi.com
2Compound 11 Sodium borohydride (B1222165) (NaBH₄), Ethanol(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol (12 )57% mdpi.comresearchgate.net

This derivatization transforms the relatively simple alcohol scaffold into a significantly more complex molecule containing a 1,2,4-triazole (B32235) ring, demonstrating its utility in generating novel heterocyclic structures mdpi.com.

Scaffold for Ligand Design in Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The structure of the ligand is crucial as it influences the catalyst's activity, selectivity, and stability nih.gov. A "scaffold" refers to the core structure of the ligand, which can be systematically modified to fine-tune these properties.

This compound possesses significant potential as a scaffold for ligand design. Its key structural features include:

Two Aromatic Rings: The phenyl and bromophenyl groups provide a rigid backbone and can be functionalized to introduce other coordinating atoms or to alter the steric and electronic properties of the ligand.

Hydroxyl Group: The -OH group can act directly as a coordinating site for a metal center or can be chemically modified into other functional groups, such as ethers or esters, to create different types of ligands.

Bromo Group: The bromine atom is a versatile handle for introducing other functionalities via cross-coupling reactions. rsc.org For example, it can be replaced with phosphine (B1218219) groups, amines, or other heterocyclic moieties that are known to coordinate strongly to transition metals like palladium, nickel, or rhodium. rsc.orgdntb.gov.ua

The modular nature of this scaffold allows for the systematic synthesis of a library of ligands. By modifying the substituents on the phenyl rings or altering the group at the alcohol position, ligands can be tailored for specific catalytic transformations, such as C-H functionalization or asymmetric hydrogenation nih.govnih.gov. The development of ligands based on such tunable scaffolds is a key strategy in advancing the field of homogeneous catalysis nih.gov.

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